![molecular formula C13H18ClN3O2 B3835757 1-(4-chloro-3-nitrobenzyl)-4-ethylpiperazine](/img/structure/B3835757.png)
1-(4-chloro-3-nitrobenzyl)-4-ethylpiperazine
Overview
Description
“4-Chloro-3-nitrobenzyl alcohol” is a chemical compound with the molecular formula C7H6ClNO3 . It appears as a white to gray to brown powder or crystal .
Molecular Structure Analysis
The molecular weight of “4-Chloro-3-nitrobenzyl alcohol” is 187.58 g/mol . The InChI key for this compound is QLLRQJDSYJIXTN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“4-Chloro-3-nitrobenzyl alcohol” is a solid at 20 degrees Celsius . It has a melting point range of 63.0 to 67.0 degrees Celsius . It should be stored under inert gas and conditions to avoid are air sensitive .Safety and Hazards
“4-Chloro-3-nitrobenzyl alcohol” can cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . It’s also toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding release to the environment, and wearing protective gloves/clothing/eye/face protection .
properties
IUPAC Name |
1-[(4-chloro-3-nitrophenyl)methyl]-4-ethylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(14)13(9-11)17(18)19/h3-4,9H,2,5-8,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIGNECLGKDBLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chloro-3-nitrophenyl)methyl]-4-ethylpiperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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